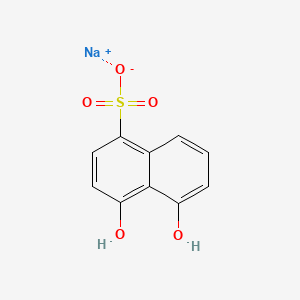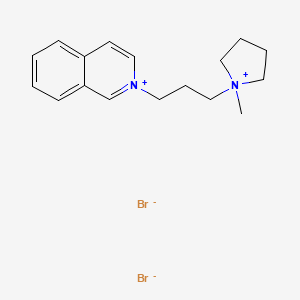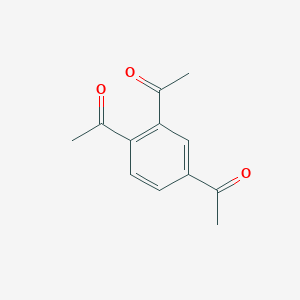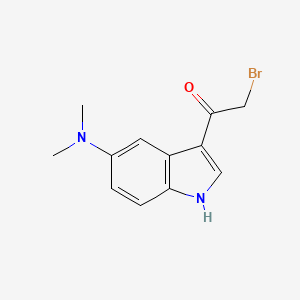![molecular formula C9H15Cl2N3O2Zn B13769183 zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride CAS No. 58270-08-9](/img/structure/B13769183.png)
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: is a chemical compound with the molecular formula C9H15Cl2N3O2Zn and a molecular weight of 333.5 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a cyano group, a dimethylbutylidene group, an amino group, and a N-methylcarbamate group, along with two chloride ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
The synthesis of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting 5-cyano-2,2-dimethyl-1-butylidenamine with N-methylcarbamic acid chloride in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product.
化学反应分析
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different nucleophiles.
科学研究应用
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: In biological research, the compound is used to study the effects of zinc coordination complexes on cellular processes and enzyme activities.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and as a stabilizer in plastics.
作用机制
The mechanism of action of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves its interaction with molecular targets and pathways:
相似化合物的比较
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: can be compared with other similar compounds:
Diethyl Malonate: Diethyl malonate is a diethyl ester of malonic acid, used in organic synthesis and as a precursor for various compounds. Unlike this compound, it does not contain a zinc ion or a cyano group.
Trifluorotoluene: Trifluorotoluene is an organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals. It differs from this compound in its structure and chemical properties.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is a polyfunctional organic compound with a tertiary amine, ether, and hydroxyl functionality. It is used in various chemical reactions and differs significantly in structure and function from this compound.
属性
CAS 编号 |
58270-08-9 |
|---|---|
分子式 |
C9H15Cl2N3O2Zn |
分子量 |
333.5 g/mol |
IUPAC 名称 |
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C9H15N3O2.2ClH.Zn/c1-9(2,5-4-6-10)7-12-14-8(13)11-3;;;/h7H,4-5H2,1-3H3,(H,11,13);2*1H;/q;;;+2/p-2 |
InChI 键 |
RXGQHSNCQOJUIJ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(CCC#N)C=NOC(=O)NC.[Cl-].[Cl-].[Zn+2] |
物理描述 |
Zinc, dichloro(4,4-dimethyl-5((((methylamino) carbonyl)oxy)imino)pentanenitrile)-,(t-4)- appears as a solid. (EPA, 1998) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)









